2,2-dimethyl-N-{1-[4-(3-methyl-1-piperidinyl)phenyl]ethyl}propanamide
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Overview
Description
The compound “2,2-dimethyl-N-{1-[4-(3-methyl-1-piperidinyl)phenyl]ethyl}propanamide” is a type of propanamide, which is a class of organic compounds characterized by a carbonyl group attached to an amine group . The “2,2-dimethyl” indicates that there are two methyl groups attached to the second carbon in the propanamide backbone. The “N-{1-[4-(3-methyl-1-piperidinyl)phenyl]ethyl}” part suggests that there is a phenyl ring attached to the nitrogen of the amide group, and this phenyl ring is further substituted with a piperidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The propanamide backbone would provide a polar, hydrogen-bonding site, while the phenyl and piperidine rings would contribute to the compound’s overall shape and possibly its reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amide group could allow for hydrogen bonding, affecting its solubility and boiling point .Properties
IUPAC Name |
2,2-dimethyl-N-[1-[4-(3-methylpiperidin-1-yl)phenyl]ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O/c1-14-7-6-12-21(13-14)17-10-8-16(9-11-17)15(2)20-18(22)19(3,4)5/h8-11,14-15H,6-7,12-13H2,1-5H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDNELKKEXUIQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=CC=C(C=C2)C(C)NC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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